![molecular formula C21H18O3 B2702943 4-(3,5-Dimethyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one CAS No. 858763-21-0](/img/structure/B2702943.png)
4-(3,5-Dimethyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one
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Overview
Description
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Synthesis Analysis
The key steps involve the construction of a 2-arylbenzofuran skeleton from methyl 3- (4-hydroxyphenyl)propionate with 2-chloro-2-methylthio- (3′,4′-methylenedioxy)acetophenone in the presence of ZnCl2 and successive desulfurization of the resulting product .Scientific Research Applications
- Compound X has demonstrated potent anti-tumor effects in various studies. It inhibits tumor cell growth, induces apoptosis, and suppresses angiogenesis. Researchers are investigating its potential as an adjunct therapy for cancer treatment .
- Compound X exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes and inhibits essential enzymes, making it a promising candidate for novel antibiotics .
- As an antioxidant, Compound X scavenges free radicals and protects cells from oxidative damage. Its unique structure contributes to its strong antioxidant properties, which may have implications for preventing age-related diseases .
- Researchers have identified Compound X as a potential anti-hepatitis C virus (HCV) agent. Its mechanism involves inhibiting viral replication, making it a promising therapeutic option for HCV patients .
- Novel scaffold compounds derived from benzofuran, including those related to Compound X, are being explored as potential anticancer agents. These compounds target specific cancer pathways and show promise in preclinical studies .
- Recent advances in synthetic methods have enabled the construction of benzofuran rings, including Compound X. For instance, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling methods yield complex benzofuran derivatives with high yields and minimal side reactions .
Anti-Tumor Activity
Antibacterial Properties
Antioxidant Potential
Anti-Viral Activity
Anticancer Scaffold Development
Synthetic Methods and Complex Derivatives
Future Directions
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents . There is a need to collect the latest information in this promising area to pave the way for future research .
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications .
Biochemical Pathways
Benzofuran compounds have been shown to impact a variety of biological activities .
Result of Action
Benzofuran compounds have been shown to have strong biological activities .
properties
IUPAC Name |
4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-11-5-6-18-15(7-11)14(4)21(24-18)17-10-20(22)23-19-9-13(3)12(2)8-16(17)19/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYJZJBOZSXHJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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